3-ethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-ethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, a scaffold known for its diverse pharmacological applications, including antiviral and antitumor activities . Its structure features a triazolopyrimidine core substituted with an ethyl group at the 3-position and a morpholin-4-yl-ethylketone moiety at the 6-position. The morpholine ring is a critical functional group, often introduced to enhance solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
3-ethyl-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-2-18-11-10(14-15-18)12(20)17(8-13-11)7-9(19)16-3-5-21-6-4-16/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFGQMBXEDAHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCOCC3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The triazolopyrimidine core allows extensive derivatization. Key structural analogs and their substituents are compared below:
Key Observations :
- Alkyl vs. Aryl Substituents : Compounds with lipophilic groups (e.g., hexyl in 10a) exhibit lower melting points, suggesting reduced crystallinity, while nitrophenyl derivatives (10b) show higher thermal stability .
- Morpholine vs. Glycosyl Groups : The target compound’s morpholine moiety likely improves water solubility compared to glycosides (e.g., 11), which may enhance tissue penetration .
Pharmacological and Industrial Implications
- Solubility and Bioavailability : The morpholine group in the target compound contrasts with glycosides (e.g., 11) and halogenated aryl groups (e.g., 10a), offering a balance between lipophilicity and solubility for CNS or systemic applications .
- Antiviral Optimization : Structural analogs with nitrophenyl (10b) or glycosyl (11) substituents provide insights into activity-relationship trends. Further studies on the target compound’s EC₅₀ against CHIKV are warranted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
